(+)-Panthenol triacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

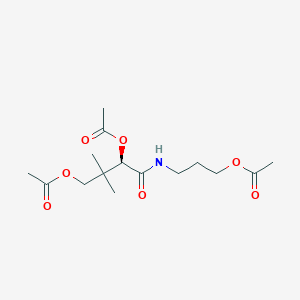

(+)-Panthenol triacetate is a useful research compound. Its molecular formula is C15H25NO7 and its molecular weight is 331.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Panthenyl triacetate (PTA), a derivative of vitamin B5, is utilized in personal care products for its wound-healing and soothing properties . PTA's applications stem from its ability to stimulate metabolic processes and its effective conversion into D-panthenol in the skin .

Scientific Research Applications

Wound Healing

PTA demonstrates a statistically significant impact on wound healing . A clinical study showed that a 3% PTA emulsion notably improved wound healing after 72 hours compared to saline treatment. This was measured by transepidermal water loss (TEWL) . In contrast, panthenol and placebo treatments did not achieve the same statistical significance .

Metabolic Stimulation

Studies using human skin biopsies and quantitative RT-PCR have demonstrated that PTA, when introduced at a 2% concentration in a cosmetic emulsion, stimulates various energetic pathways, including glycolysis and the citric acid cycle, as well as synthesis pathways like isoprenoids and lipid synthesis .

Skin Penetration and Conversion

Research indicates that PTA is deacetylated into D-panthenol in the deeper layers of the skin . Confocal Raman microspectroscopy detected PTA in the upper layers of the stratum corneum, with D-panthenol present at a lesser extent . After 24 hours, D-panthenol was still detectable in the stratum corneum's upper layers following PTA application, suggesting a gradual conversion process .

Hair care

D-panthenol triacetate can stimulate cell growth, delay senility, increase hair density, and improve hair gloss .

Production

A preparation method of D-panthenyl triacetate involves reacting D-panthenol and acetic anhydride without solvent or a catalyst fixed to a polymer at a reaction temperature of 60 to 90°C . After the reaction, acetic acid is removed, and the product undergoes extraction, washing, drying, and reduced pressure distillation .

Safety and Hazard

化学反应分析

Homogeneous Catalysis (Solvent-Free DMAP Method)

The solvent-free method employs 4-dimethylaminopyridine (DMAP) as a homogeneous catalyst, enabling rapid acetylation at elevated temperatures (60–90°C) . Key parameters include:

-

Molar ratios : D-panthenol : DMAP : acetic anhydride = 1 : 0.03 : 1.64 (mass ratio) .

-

Reaction steps :

Post-reaction processing :

-

Acetic acid removal : Vacuum distillation at 110°C (0.01 atm) .

-

Extraction : Ethyl acetate (1:1 volume ratio to reaction mixture) .

-

Washing : Sequential treatment with 25% NaOH, 2% HCl, and deionized water to neutrality .

-

Drying : Anhydrous Na₂SO₄ (10–16% of organic phase mass) for 24 hours .

Heterogeneous Catalysis (Polymer-Bound DMAP Method)

An alternative approach uses polymer-bound DMAP (P-DMAP) to simplify catalyst recovery :

-

Conditions : 75–85°C under atmospheric pressure, reaction completion in 9 hours .

-

Yield : ~80%, with residual acetic acid neutralized using NaOH .

Table 2: Comparison of Catalytic Methods

| Parameter | Homogeneous (DMAP) | Heterogeneous (P-DMAP) |

|---|---|---|

| Reaction Time | 2 hours | 9 hours |

| Yield | 90–93% | 80% |

| Catalyst Recovery | Not required | Filtration |

| Industrial Scalability | High | Moderate |

Hydrolytic Reactions and Metabolic Conversion

PTA undergoes enzymatic deacetylation in vivo, releasing D-panthenol and acetic acid. This transformation is critical for its bioactivity in cosmetic and dermatological applications.

Skin Permeation and Deacetylation

-

Raman spectroscopy studies : PTA penetrates the stratum corneum and is hydrolyzed to D-panthenol by epidermal esterases .

-

Conversion kinetics :

Table 3: Metabolic Conversion of PTA

| Parameter | Result |

|---|---|

| Conversion Rate (Human) | 100% deacetylation in 24 hours |

| Bioactive Metabolite | D-panthenol |

| Clinical Efficacy | Enhanced wound healing vs. saline |

Systemic Metabolism

-

Urinary excretion : D-panthenol derived from PTA is further oxidized to pantothenic acid (vitamin B5) .

-

Enzymatic pathways : Hydrolysis is mediated by nonspecific esterases in the liver and kidneys .

Stability and Reactivity in Formulations

PTA’s stability is influenced by its acetylated structure, which reduces hygroscopicity compared to D-panthenol :

-

Liposomal encapsulation : Co-encapsulation with CoQ10 improves thermal stability (4°C for 90 days) .

-

pH sensitivity : Stable in formulations with pH 5–7 but hydrolyzes rapidly under alkaline conditions .

Comparative Analysis with Alternative Esterification Routes

While enzymatic esterification using lipases is reported for panthenyl monoesters, triacetylation remains exclusive to chemical methods :

属性

CAS 编号 |

94089-18-6 |

|---|---|

分子式 |

C15H25NO7 |

分子量 |

331.36 g/mol |

IUPAC 名称 |

3-[[(2R)-2,4-diacetyloxy-3,3-dimethylbutanoyl]amino]propyl acetate |

InChI |

InChI=1S/C15H25NO7/c1-10(17)21-8-6-7-16-14(20)13(23-12(3)19)15(4,5)9-22-11(2)18/h13H,6-9H2,1-5H3,(H,16,20)/t13-/m0/s1 |

InChI 键 |

IFYVAPPYWOMVDP-ZDUSSCGKSA-N |

SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

手性 SMILES |

CC(=O)OCCCNC(=O)[C@@H](C(C)(C)COC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCCCNC(=O)C(C(C)(C)COC(=O)C)OC(=O)C |

Key on ui other cas no. |

94089-18-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。